6-Bromo-2,4-dichloro-8-methoxyquinazoline is a chemical compound with the molecular formula and a molecular weight of 307.96 g/mol. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and methoxy groups in its structure imparts unique properties that make it a subject of interest in various scientific fields.
6-Bromo-2,4-dichloro-8-methoxyquinazoline can be synthesized through several chemical routes, with the Suzuki-Miyaura coupling reaction being one of the most common methods used in laboratory settings. It is classified as a halogenated quinazoline derivative, which is often explored for its potential biological applications, particularly in drug development and as a building block for more complex organic molecules.
The synthesis of 6-Bromo-2,4-dichloro-8-methoxyquinazoline typically involves multi-step organic reactions. The primary method employed is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method allows for the formation of carbon-carbon bonds, crucial for constructing complex organic frameworks.
The molecular structure of 6-Bromo-2,4-dichloro-8-methoxyquinazoline features a quinazoline core with three substituents:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 307.96 g/mol |
IUPAC Name | 6-Bromo-2,4-dichloro-8-methoxyquinazoline |
InChI Key | InChI=1S/C9H5BrCl2N2O |
This unique arrangement of atoms contributes to its chemical reactivity and potential biological activity .
6-Bromo-2,4-dichloro-8-methoxyquinazoline can undergo various chemical reactions:
For nucleophilic substitution:
For oxidation:
For reduction:
The mechanism of action for 6-Bromo-2,4-dichloro-8-methoxyquinazoline involves its interaction with specific biological targets. Quinazoline derivatives are known to inhibit various enzymes and receptors critical in cellular signaling pathways. For instance, some compounds within this family have been shown to inhibit tyrosine kinases involved in cancer progression . The exact pathways may vary depending on the specific application but often involve modulation of cell growth and apoptosis.
6-Bromo-2,4-dichloro-8-methoxyquinazoline has diverse applications across several scientific fields:
This compound's unique properties make it valuable for ongoing research in medicinal chemistry and related fields.
Halogenated quinazolines are typically synthesized from anthranilic acid derivatives or anthranilonitriles through cyclization followed by sequential halogen introduction. The 6-bromo-2,4-dichloro-8-methoxyquinazoline scaffold often originates from substituted anthranilic acids, where the methoxy group is installed before ring closure to leverage ortho-directing effects. A representative route involves:
Critical limitations persist:
Table 1: Traditional Methods for Key Halogenated Quinazoline Intermediates
Precursor | Reagents/Conditions | Product | Yield Range | |
---|---|---|---|---|
5-Bromo-2-methoxyanthranilic acid | Urea, 130°C, 4h | 6-Bromo-8-methoxyquinazolin-4(3H)-one | 60-75% | |
6-Bromo-8-methoxyquinazolin-4(3H)-one | POCl₃, 2,6-lutidine, reflux | 2,4-Dichloro-6-bromo-8-methoxyquinazoline | 80-92% | |
2-Aminobenzonitrile derivatives | Pd(OAc)₂, boronic acids, 80°C | 4-Aryl-6-bromoquinazolines | 45-65% | [1] |
Alternative routes employ palladium-catalyzed couplings (e.g., Suzuki reactions) on pre-halogenated cores, though this risks protodehalogenation of C-Br bonds under basic conditions [1].
Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), enables efficient C3-modification of halogenated quinazolines while preserving bromo/chloro substituents. The C2 chlorine in 6-bromo-2,4-dichloro-8-methoxyquinazoline displays orthogonal reactivity ideal for sequential functionalization:
Quinazoline-C≡CH + R-N₃ → Quinazoline-triazole-R (70-95% yield)
This tolerates diverse R groups (aryl, alkyl, heterocycles) without affecting C6-Br or C2-Cl bonds [4] [8].
Table 2: Click Chemistry Derivatives of Halogenated Quinazolines
Quinazoline Core | Azide Component | Product Application | Functionalization Yield | |
---|---|---|---|---|
4-Propargyloxy-6-bromo-2-chloro-8-methoxyquinazoline | 2-(Azidomethyl)-5-nitropyridine | Kinase inhibitor intermediates | 88% | [4] |
4-Propargyloxy-6-bromo-2-chloro-8-methoxyquinazoline | 4-(Azidomethyl)piperidine-1-carboxylate | Solubility-enhanced CLK1 inhibitors | 92% | [4] |
The C2 chlorine remains available for late-stage amination (e.g., with aminopentylpiperidines) to introduce pharmacophores, enabling modular libraries from a single intermediate [8].
Regioselectivity in polyhalogenated quinazolines demands catalysts that discriminate between electron-deficient positions (C2/C4) and electron-rich sites (C5/C7/C8). Modern approaches utilize:
Table 3: Catalytic Systems for Quinazoline Halogenation
Catalyst System | Substrate | Halogen Source | Regioselectivity | Key Advantage | |
---|---|---|---|---|---|
Pd(OAc)₂/XPhos | 2,6-Dibromo-8-methoxyquinazoline | Aryl-B(OH)₂ | C4-arylation | Retains C6-Br for coupling | [1] |
Ni(COD)₂/TPPTS | 8-Methoxyquinazoline | N-Bromosuccinimide | C6 bromination | >95% regioselectivity | [4] |
I₂/O₂ | 2-Amino-5-methoxybenzaldehyde | - | Forms C4 directly | Additive-free, green | [1] |
Challenges persist in chlorinating C2 without affecting C4 when both positions are activated. Recent work shows Ir(III) catalysts achieve C2-selective chlorination via directed C–H activation, though methoxy groups require protection as esters to prevent demethylation [1] [6].
The 8-methoxy group in quinazolines enhances solubility and directs electrophilic substitution but introduces synthetic vulnerabilities:
Table 4: Methoxy Group Stability Optimization Strategies
Challenge | Destabilizing Condition | Stabilization Approach | Outcome | |
---|---|---|---|---|
Acid-catalyzed demethylation | BBr₃, 25°C | BBr₃ at –78°C, 2h then warm to 0°C | >90% 8-hydroxyquinazoline | [4] |
Solvent displacement | DMF, 100°C | EtOH/H₂O (4:1), 60°C | <5% solvolysis byproducts | [5] |
Thermal decomposition | Refluxing toluene, 110°C | Microwave, 100°C, 30 min | 95% recovery | [6] |
Protecting group strategies mitigate these issues. In-situ protection of 8-hydroxy groups as O-propargyl ethers allows functionalization of C4/C2; subsequent Pd/C-catalyzed hydrogenolysis cleaves the propargyl group without dehalogenation [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1